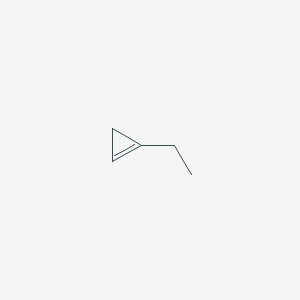

1-Ethylcyclopropene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

34189-00-9 |

|---|---|

Molecular Formula |

C5H8 |

Molecular Weight |

68.12 g/mol |

IUPAC Name |

1-ethylcyclopropene |

InChI |

InChI=1S/C5H8/c1-2-5-3-4-5/h3H,2,4H2,1H3 |

InChI Key |

QHFUTZLUZYEBIN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethylcyclopropene: Chemical Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethylcyclopropene is a volatile, cyclic alkene of significant interest due to its structural similarity to 1-methylcyclopropene (B38975) (1-MCP), a potent inhibitor of the plant hormone ethylene (B1197577). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential applications of this compound, with a particular focus on its relevance to researchers in the fields of agriculture, chemical synthesis, and drug development. This document summarizes key data, outlines a plausible experimental protocol for its synthesis, and explores its likely mechanism of action based on current scientific understanding of related compounds.

Chemical Structure and Identification

This compound is a three-membered carbocyclic compound containing a double bond and an ethyl substituent. Its strained ring structure is a key determinant of its reactivity.

Molecular Formula: C₅H₈[1]

SMILES: CCC1=CC1[1]

InChI: InChI=1S/C5H8/c1-2-5-3-4-5/h3H,2,4H2,1H3[1]

CAS Number: 34189-00-9[1]

Physicochemical Properties

Table 1: Physicochemical Properties of this compound (Computed) and Ethylcyclopropane (B72622) (Experimental)

| Property | This compound (Computed) | Ethylcyclopropane (Experimental) |

| Molecular Weight | 68.12 g/mol [1] | 70.13 g/mol [2] |

| Boiling Point | Not available | 35.9 °C[2] |

| Melting Point | Not available | -149.2 °C |

| Density | Not available | 0.677 g/mL |

| XLogP3-AA | 1.4[1] | 2.4[2] |

| Hydrogen Bond Donor Count | 0[1] | 0[2] |

| Hydrogen Bond Acceptor Count | 0[1] | 0[2] |

| Rotatable Bond Count | 1[1] | 1[2] |

| Topological Polar Surface Area | 0 Ų[1] | 0 Ų[2] |

Spectroscopic Data

Detailed experimental spectra for this compound are available in spectral databases. The following tables summarize the expected key spectroscopic features.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Protons |

| ¹H NMR | ~6.8-7.2 | s | 1H (vinylic) |

| ~2.0-2.4 | q | 2H (methylene) | |

| ~1.0-1.3 | t | 3H (methyl) | |

| ~0.8-1.2 | m | 2H (cyclopropyl) | |

| ¹³C NMR | ~125-135 | C | C= |

| ~115-125 | C | C= | |

| ~20-30 | CH₂ | -CH₂- | |

| ~10-20 | CH₃ | -CH₃ | |

| ~5-15 | CH₂ | cyclopropyl (B3062369) |

Table 3: Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| ~3100-3000 | =C-H stretch |

| ~2975-2850 | C-H stretch (alkyl) |

| ~1640 | C=C stretch |

| ~1460 | CH₂ bend |

| ~1380 | CH₃ bend |

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment |

| 68 | [M]⁺ (Molecular Ion) |

| 53 | [M - CH₃]⁺ |

| 41 | [C₃H₅]⁺ (Cyclopropenyl or Allyl Cation) |

| 39 | [C₃H₃]⁺ |

| 29 | [C₂H₅]⁺ |

Experimental Protocols

Synthesis of this compound

A plausible and common method for the synthesis of this compound is through the dehydrohalogenation of a corresponding 1-halo-2-ethylcyclopropane. The following is a generalized experimental protocol that can be adapted for this specific synthesis.

Reaction:

1-Bromo-2-ethylcyclopropane + Base → this compound + HBr

Materials:

-

1-Bromo-2-ethylcyclopropane (precursor)

-

Potassium tert-butoxide (t-BuOK) or other strong, non-nucleophilic base

-

Anhydrous tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add a solution of 1-bromo-2-ethylcyclopropane in anhydrous THF.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of potassium tert-butoxide in anhydrous THF to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

The volatile this compound can be isolated by careful distillation. Due to its volatility, it is advisable to collect the product in a cooled trap.

Diagram of the Synthetic Workflow:

Caption: General workflow for the synthesis of this compound.

Biological Activity and Signaling Pathway

Mechanism of Action as an Ethylene Inhibitor

While direct studies on this compound are limited, its structural similarity to 1-methylcyclopropene (1-MCP) strongly suggests a similar mechanism of action as an ethylene antagonist.[3][4][5] Ethylene exerts its physiological effects in plants by binding to copper-containing receptors located in the endoplasmic reticulum.[5] 1-MCP, and likely this compound, has a higher affinity for these receptors than ethylene and binds irreversibly, thus blocking the ethylene signaling pathway.[5] This inhibition prevents the downstream effects of ethylene, such as fruit ripening, senescence, and abscission.[6][7][8]

The Ethylene Signaling Pathway and its Inhibition

The ethylene signaling pathway is a negative regulatory cascade. In the absence of ethylene, the receptors activate a protein kinase, CTR1 (CONSTITUTIVE TRIPLE RESPONSE 1), which in turn represses the downstream signaling components. When ethylene binds to the receptors, this repression is lifted, leading to the activation of transcription factors that regulate ethylene-responsive genes. By blocking the ethylene receptors, this compound is expected to maintain the pathway in its "off" state, even in the presence of ethylene.

Diagram of the Ethylene Signaling Pathway Inhibition:

Caption: Proposed inhibition of the ethylene signaling pathway by this compound.

Potential Applications in Research and Drug Development

The ability of cyclopropene (B1174273) derivatives to act as ethylene inhibitors has significant implications for agriculture in post-harvest management to extend the shelf-life of fruits, vegetables, and flowers. While 1-MCP is commercially used for this purpose, this compound could offer different properties, such as altered volatility or binding affinity, that may be advantageous for specific applications.

In the context of drug development, the strained cyclopropene ring is a unique pharmacophore. The introduction of a cyclopropyl or cyclopropenyl group into a drug candidate can influence its metabolic stability, binding affinity to target proteins, and overall pharmacokinetic profile. The biological activity of cyclopropane (B1198618) and cyclopropene-containing natural products and synthetic compounds is vast, including antimicrobial, antiviral, and anticancer properties. While specific applications of this compound in medicine are yet to be explored, its potential as a building block for more complex bioactive molecules warrants further investigation.

Conclusion

This compound is a molecule with significant potential, primarily stemming from its likely role as an ethylene inhibitor. While a comprehensive experimental characterization is still needed, this guide provides a solid foundation for researchers by summarizing its known chemical properties, proposing a viable synthetic route, and detailing its probable mechanism of biological action. Further research into the specific biological effects and potential applications of this compound is encouraged to fully unlock its scientific and commercial value.

References

- 1. 1-Ethylcycloprop-1-ene | C5H8 | CID 18548211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethylcyclopropane | C5H10 | CID 70933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DISCOVERY AND COMMERCIALIZATION OF 1-METHYLCYCLOPROPENE AS AN ETHYLENE INHIBITOR | International Society for Horticultural Science [ishs.org]

- 4. avocadosource.com [avocadosource.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of the ethylene response by 1-MCP in tomato suggests that polyamines are not involved in delaying ripening, but may moderate the rate of ripening or over-ripening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 8. The use of 1-methylcyclopropene (1-MCP) on fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 1-Ethylcyclopropene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethylcyclopropene is a small, strained cyclic alkene of growing interest in organic synthesis and medicinal chemistry. Its unique reactivity, stemming from the inherent ring strain of the cyclopropene (B1174273) moiety, makes it a valuable building block for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the primary synthetic pathways for this compound, offering detailed experimental protocols and quantitative data to support researchers in its preparation and application. The two principal methods discussed are the rhodium-catalyzed [2+1] cycloaddition of carbenes to alkynes and the dehydrohalogenation of haloalkanes. This document is intended to serve as a comprehensive resource for chemists in research and development.

Introduction

Cyclopropenes, the smallest cyclic alkenes, are characterized by significant ring strain, which imparts them with unique chemical reactivity. This property has been harnessed in various chemical transformations, including ring-opening reactions, cycloadditions, and polymerizations. This compound, a substituted derivative, is a volatile, colorless liquid at room temperature. The ethyl substituent provides a handle for further functionalization and modulates the reactivity of the cyclopropene ring. Its structural analogs, such as 1-methylcyclopropene (B38975) (1-MCP), are commercially used to inhibit ethylene (B1197577) receptors in plants, thereby delaying ripening and senescence. The potential applications of this compound in agrochemicals, materials science, and as an intermediate in pharmaceutical synthesis are areas of active investigation.

This guide details two robust and well-established methods for the synthesis of this compound. Each section provides a theoretical background, a detailed experimental protocol, and a summary of expected outcomes.

Synthesis Pathway 1: Rhodium-Catalyzed [2+1] Cycloaddition

The reaction of a carbene or carbenoid with an alkyne in a [2+1] cycloaddition is one of the most versatile and widely employed methods for the synthesis of cyclopropene derivatives. In this pathway, a rhodium(II) catalyst is used to decompose a diazo compound, generating a rhodium-bound carbene intermediate. This intermediate then reacts with an alkyne to form the cyclopropene ring. For the synthesis of this compound, the logical precursors are a carbene source that can provide a methylene (B1212753) group (CH₂) and 1-butyne (B89482), which contains the ethyl group and the alkyne functionality. Ethyl diazoacetate is a common carbene precursor, and its reaction with 1-butyne in the presence of a rhodium catalyst is a plausible and efficient route to an ethyl cyclopropene carboxylate, which would then require decarboxylation. A more direct approach, though less common, would involve the reaction of diazomethane (B1218177) with 1-butyne.

Reaction Scheme

Caption: Rhodium-catalyzed cycloaddition to form a cyclopropene intermediate.

Experimental Protocol: Synthesis of Ethyl 1-ethylcycloprop-2-ene-3-carboxylate

This protocol is adapted from established procedures for rhodium-catalyzed cyclopropenation of terminal alkynes.

Materials:

-

1-Butyne (condensed and weighed as a liquid at low temperature)

-

Ethyl diazoacetate (EDA)

-

Dirhodium(II) acetate (B1210297) [Rh₂(OAc)₄]

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

-

Syringe pump

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a septum under an inert atmosphere (Argon).

-

In the flask, dissolve dirhodium(II) acetate (0.01 eq) in anhydrous dichloromethane.

-

Add 1-butyne (1.5 eq) to the reaction flask.

-

Heat the solution to a gentle reflux (approximately 40 °C).

-

In a separate flask, prepare a solution of ethyl diazoacetate (1.0 eq) in anhydrous dichloromethane.

-

Using a syringe pump, add the ethyl diazoacetate solution dropwise to the refluxing reaction mixture over a period of 4-6 hours. A slow addition rate is crucial to maintain a low concentration of the diazo compound and minimize side reactions.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours, or until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield ethyl 1-ethylcycloprop-2-ene-3-carboxylate.

Note: The subsequent decarboxylation of the resulting ester to yield this compound is a non-trivial step and may require harsh conditions that could lead to decomposition of the strained ring. This pathway is presented as a route to a stable precursor.

Quantitative Data (Expected)

| Parameter | Value |

| Yield | 60-80% |

| Purity | >95% after chromatography |

| Reaction Time | 6-8 hours |

| Temperature | 40 °C |

Synthesis Pathway 2: Dehydrohalogenation of a Haloalkane

The elimination of a hydrogen halide (HX) from a suitable precursor is a classical and effective method for the formation of a double bond, including the highly strained double bond in cyclopropenes. For the synthesis of this compound, a plausible precursor is 1-bromo-1-ethylcyclopropane. The treatment of this substrate with a strong, non-nucleophilic base will induce an E2 elimination to form the desired product.

Reaction Scheme

An In-depth Technical Guide to 1-Ethylcyclopropene (CAS Number: 34189-00-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylcyclopropene is a synthetic cycloalkene with the chemical formula C₅H₈. As a derivative of cyclopropene (B1174273), the simplest cycloalkene, it is characterized by a highly strained three-membered ring containing a double bond. This inherent ring strain makes it a highly reactive and valuable intermediate in organic synthesis. Its structural similarity to the well-known ethylene (B1197577) inhibitor, 1-methylcyclopropene (B38975) (1-MCP), suggests its potential for applications in agriculture and plant science as a plant growth regulator. This technical guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and potential applications of this compound, with a focus on providing detailed experimental insights and data for research and development professionals.

Chemical and Physical Properties

This compound is a volatile organic compound. While extensive experimental data on its physical properties are not widely published, its basic chemical properties have been determined.

| Property | Value | Source(s) |

| CAS Number | 34189-00-9 | [1][2][3] |

| Molecular Formula | C₅H₈ | [1][2][3] |

| Molecular Weight | 68.12 g/mol | [1][2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 1-Ethylcycloprop-1-ene | [2] |

| InChI | InChI=1S/C5H8/c1-2-5-3-4-5/h3H,2,4H2,1H3 | [2] |

| InChIKey | QHFUTZLUZYEBIN-UHFFFAOYSA-N | [2] |

| SMILES | CCC1=CC1 | [2] |

| Exact Mass | 68.0626 g/mol | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Description |

| Mass Spectrometry (GC-MS) | The mass spectrum of this compound is available and serves as a key tool for its identification. |

| Infrared Spectroscopy (Vapor Phase IR) | The vapor phase IR spectrum provides information about the functional groups and vibrational modes of the molecule. |

| Nuclear Magnetic Resonance (¹H and ¹³C NMR) | Specific experimental ¹H and ¹³C NMR data for this compound are not readily available in published literature. However, based on related structures, the proton NMR spectrum would be expected to show signals for the ethyl group (a triplet and a quartet) and the cyclopropene ring protons. The carbon NMR would show distinct signals for the sp² and sp³ hybridized carbons of the cyclopropene ring and the ethyl group. |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a common and effective method for the synthesis of 1-alkylcyclopropenes is through the dehydrohalogenation of a corresponding 1-halo-1-alkylcyclopropane. The following is a generalized experimental protocol based on this approach.

Generalized Experimental Protocol: Dehydrohalogenation of 1-Bromo-1-ethylcyclopropane (B13946558)

This two-step synthesis involves the initial formation of 1-bromo-1-ethylcyclopropane followed by an elimination reaction to yield this compound.

Step 1: Synthesis of 1-Bromo-1-ethylcyclopropane

This step can be achieved through various methods, including the reaction of ethylcyclopropane (B72622) with a brominating agent.

Step 2: Dehydrohalogenation to this compound

The elimination of hydrogen bromide from 1-bromo-1-ethylcyclopropane using a strong base will yield the desired product.

Materials:

-

1-Bromo-1-ethylcyclopropane

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

-

Distillation apparatus

Procedure:

-

A solution of potassium tert-butoxide in anhydrous DMSO or THF is prepared in a round-bottom flask under an inert atmosphere.

-

The solution is stirred and brought to the desired reaction temperature (this may vary, but is often elevated).

-

1-Bromo-1-ethylcyclopropane is added dropwise to the stirred base solution.

-

The reaction mixture is stirred for a specified period to ensure complete reaction.

-

The volatile this compound product is then isolated from the reaction mixture, typically by distillation or by collecting the vapor in a cold trap.

-

The collected product should be characterized by spectroscopic methods (GC-MS, IR) to confirm its identity and purity.

Mechanism of Action: Ethylene Receptor Inhibition

The mechanism of action of this compound as a plant growth regulator is inferred from its close structural analog, 1-methylcyclopropene (1-MCP). 1-MCP is a potent and irreversible inhibitor of ethylene receptors in plants.[2][4] Ethylene, a gaseous plant hormone, plays a critical role in the ripening of fruits, senescence of flowers, and other developmental processes.

The ethylene signaling pathway is initiated by the binding of ethylene to its receptors, which are located in the membrane of the endoplasmic reticulum. In the absence of ethylene, these receptors are active and promote the activity of a protein kinase called Constitutive Triple Response 1 (CTR1). CTR1, in turn, suppresses the downstream ethylene signaling pathway.

When ethylene binds to the receptors, the receptors undergo a conformational change, leading to their inactivation. This inactivation of the receptors relieves the suppression of the ethylene signaling pathway by CTR1, allowing for the expression of ethylene-responsive genes and the subsequent physiological effects.

This compound, like 1-MCP, is believed to act as a competitive antagonist at the ethylene receptor site. Due to its high affinity for the receptor, it binds tightly and effectively blocks the binding of ethylene. This prevents the inactivation of the ethylene receptors, thereby keeping the downstream signaling pathway in a repressed state, even in the presence of ethylene.[4] This inhibition of ethylene perception leads to a delay in ripening and senescence processes.

Applications

The primary application of this compound, similar to 1-MCP, is in the agricultural and horticultural industries as a post-harvest tool to extend the shelf-life and maintain the quality of various fruits, vegetables, and ornamental plants.[4] By inhibiting the effects of ethylene, it can:

-

Delay Ripening: Prevent or slow down the ripening process in climacteric fruits such as apples, bananas, and tomatoes, allowing for longer storage and transportation times.

-

Reduce Senescence: Extend the vase life of cut flowers and the shelf-life of potted plants by preventing premature aging and petal drop.

-

Maintain Freshness: Preserve the firmness, color, and overall quality of fresh produce during storage.

Safety and Toxicity

Specific toxicological data for this compound is not extensively documented. However, based on the data available for the closely related compound 1-methylcyclopropene, a general assessment of its safety can be inferred. 1-MCP is known to have low toxicity to mammals.

As with any chemical substance, appropriate safety precautions should be taken when handling this compound, especially in its pure or concentrated form. It is a volatile compound, and inhalation should be avoided. Use in a well-ventilated area and with appropriate personal protective equipment (PPE), including gloves and safety glasses, is recommended. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a reactive and synthetically useful molecule with significant potential as an ethylene inhibitor, analogous to the commercially successful 1-methylcyclopropene. Its ability to block ethylene receptors makes it a valuable tool for research in plant physiology and a promising candidate for applications in the agricultural industry to improve the post-harvest life of perishable commodities. Further research is needed to fully characterize its physicochemical properties, optimize its synthesis, and establish a comprehensive safety profile to realize its full potential. This guide provides a foundational understanding for scientists and researchers to build upon in their future work with this compound.

References

- 1. Ethylcyclopropane | C5H10 | CID 70933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]

- 3. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

Physical and chemical characteristics of 1-Ethylcyclopropene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethylcyclopropene is a highly strained and reactive unsaturated cyclic hydrocarbon. This document provides a detailed overview of its core physical and chemical characteristics. Due to the limited availability of experimental data, this guide combines documented properties with predicted values and analogous compound data to offer a comprehensive profile. It includes a summary of its known spectral information, a discussion of its chemical reactivity, and a proposed experimental protocol for its synthesis. Notably, there is a significant lack of data regarding its biological activity and interaction with signaling pathways, a stark contrast to its well-studied counterpart, 1-methylcyclopropene (B38975) (1-MCP).

Physical Characteristics

| Property | This compound | Ethylcyclopropane (for comparison) | Source |

| Molecular Formula | C₅H₈ | C₅H₁₀ | --INVALID-LINK-- |

| Molecular Weight | 68.12 g/mol | 70.13 g/mol | --INVALID-LINK-- |

| CAS Number | 34189-00-9 | 1191-96-4 | --INVALID-LINK-- |

| Boiling Point | Not available | 36 °C | --INVALID-LINK-- |

| Melting Point | Not available | -149 °C | --INVALID-LINK-- |

| Density | Not available | 0.677 g/mL | --INVALID-LINK-- |

| Solubility | Not available | Insoluble in water, soluble in organic solvents | --INVALID-LINK-- |

Chemical Characteristics

Structure and Reactivity

This compound possesses a highly strained three-membered ring containing a double bond, which imparts significant reactivity. The ring strain in cyclopropenes is substantially higher than in the corresponding cyclopropanes, making them prone to ring-opening reactions. The ethyl substituent influences the electronic and steric properties of the double bond, affecting its reactivity in addition and cycloaddition reactions. Due to significant angle strain, the C-C bonds within the cyclopropene (B1174273) ring are weakened, making this compound more reactive than analogous cyclobutane (B1203170) derivatives.[1]

Spectroscopic Data

Available spectroscopic data for this compound is limited.

| Spectrum | Data | Source |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Vapor phase IR spectrum available. | --INVALID-LINK-- |

| Mass Spectrometry (MS) | GC-MS data available. | --INVALID-LINK-- |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Specific NMR data for this compound is not readily available in the searched literature. |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a general and common method for the synthesis of cyclopropenes is through the base-mediated 1,2-elimination of a hydrogen halide from a corresponding halocyclopropane. A plausible synthetic route for this compound would be the dehydrobromination of 1-bromo-1-ethylcyclopropane (B13946558).

Proposed Synthesis of this compound

This proposed protocol is based on general methods for cyclopropene synthesis.

Reaction:

Materials:

-

1-Bromo-1-ethylcyclopropane (precursor)

-

Potassium tert-butoxide (t-BuOK) (strong, non-nucleophilic base)

-

Anhydrous tetrahydrofuran (B95107) (THF) (solvent)

-

18-crown-6 (B118740) (phase-transfer catalyst, optional but recommended)

-

Saturated aqueous NaHCO₃ solution

-

Diethyl ether

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-bromo-1-ethylcyclopropane (1.0 equivalent), potassium tert-butoxide (1.5-2.0 equivalents), and a catalytic amount of 18-crown-6 (0.05-0.1 equivalents).

-

Solvent Addition: Add anhydrous THF via syringe to achieve a desired concentration (typically 0.1-0.5 M).

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and carefully concentrate the solvent under reduced pressure using a rotary evaporator at low temperature due to the high volatility of the product.

Purification:

Further purification can be achieved by distillation under reduced pressure, taking care to handle the volatile and potentially unstable product at low temperatures.

Mandatory Visualizations

Caption: Proposed workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is a significant lack of information in the scientific literature regarding the biological activity of this compound. Searches for its effects on biological systems, including potential interactions with signaling pathways, did not yield any specific results.

This is in stark contrast to the closely related compound, 1-methylcyclopropene (1-MCP) . 1-MCP is a well-documented and commercially important inhibitor of the ethylene (B1197577) signaling pathway in plants. It acts by irreversibly binding to ethylene receptors, thereby blocking the effects of ethylene and delaying ripening and senescence processes in fruits, vegetables, and ornamental plants.[2][3][4]

The mechanism of 1-MCP's interaction with the ethylene receptor is a subject of extensive research. The prevailing model suggests that in the absence of ethylene, the receptors are active and suppress the ethylene response pathway. When ethylene binds, it inactivates the receptors, leading to the activation of the signaling cascade. 1-MCP mimics ethylene in binding to the receptor but does not trigger its inactivation, thus keeping the pathway in a suppressed state.[2]

Given the structural similarity between this compound and 1-MCP, it is plausible that this compound could also interact with ethylene receptors. However, without experimental data, its efficacy and specific mode of action remain unknown. It is crucial for researchers not to extrapolate the biological effects of 1-MCP to this compound without empirical evidence.

Caption: The ethylene signaling pathway and the inhibitory action of 1-MCP.

Conclusion

This compound is a molecule of interest primarily due to its high reactivity associated with its strained ring system. While its fundamental molecular properties are known, there is a notable absence of comprehensive experimental data regarding its physical characteristics and a detailed, optimized synthesis protocol. Furthermore, and of critical importance to researchers in drug development and biology, there is no documented evidence of its biological activity or its interaction with cellular signaling pathways. The extensive research on 1-methylcyclopropene's role as an ethylene inhibitor should not be directly extrapolated to this compound. Further empirical studies are required to elucidate the specific properties and potential biological effects of this compound.

References

- 1. 1-Ethylcyclopentene | C7H12 | CID 137448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Role of 1‐Methylcyclopropene in the regulation of ethylene biosynthesis and ethylene receptor gene expression in Mangifera indica L. (Mango Fruit) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethylene and 1-methylcyclopropene differentially regulate gene expression during onion sprout suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of 1-Ethylcyclopropene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 1-Ethylcyclopropene, a substituted cyclopropene (B1174273) of interest for its potential applications in various fields, including agriculture and materials science. While not as extensively studied as its analog, 1-methylcyclopropene (B38975) (1-MCP), the synthesis and characterization of this compound are rooted in the foundational research on cyclopropene chemistry. This document details the probable synthetic routes based on established methods, collates available physicochemical and spectroscopic data, and provides hypothetical experimental protocols. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of cyclopropene derivatives.

Introduction

Cyclopropenes, the smallest cyclic alkenes, are a class of highly strained molecules that have intrigued chemists for over a century. Their unique reactivity, stemming from significant ring strain, makes them valuable intermediates in organic synthesis. While the parent cyclopropene is a highly reactive and difficult-to-handle gas, the introduction of substituents on the double bond, such as an ethyl group in this compound, can impart greater stability and modulate its chemical properties.

The history of this compound is intrinsically linked to the broader exploration of cyclopropene chemistry. Although a specific "discovery" paper for this compound is not readily apparent in the scientific literature, its existence and synthesis are based on well-established methodologies developed for other cyclopropene analogs, most notably 1-methylcyclopropene (1-MCP). 1-MCP is a potent inhibitor of the plant hormone ethylene (B1197577) and is widely used commercially to extend the shelf life of fruits, vegetables, and flowers. This has driven interest in the synthesis and properties of other 1-alkylcyclopropenes, including this compound, as potential alternatives or for other applications.

This guide will explore the historical context of cyclopropene synthesis and apply this knowledge to the specific case of this compound.

Physicochemical and Spectroscopic Data

While detailed experimental reports on the synthesis of this compound are scarce, its fundamental properties have been characterized. The following tables summarize the available quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₈ | [1] |

| Molecular Weight | 68.12 g/mol | [1] |

| CAS Number | 34189-00-9 | [1] |

| IUPAC Name | This compound | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Key Data Points | Source |

| Infrared (FTIR) | Vapor Phase Spectrum Available | [2] |

| Mass Spectrometry (GC-MS) | Spectrum Available | [2] |

Probable Synthetic Pathways and History

The synthesis of this compound is not explicitly detailed in a seminal publication. However, its preparation can be inferred from the well-documented synthesis of other 1-alkylcyclopropenes. The two primary historical methods for the synthesis of the cyclopropene ring are the α-elimination of allylic halides and the [2+1] cycloaddition of carbenes to alkynes.

α-Elimination of an Allylic Halide

The most probable and historically significant route to this compound is through the α-elimination of a corresponding allylic halide, specifically 2-ethyl-3-chloropropene, using a strong base. This method is analogous to the well-established synthesis of 1-methylcyclopropene. An improved version of this synthesis for 1-methylcyclopropene uses freshly prepared halide-free phenyl-lithium as the base, achieving yields in the range of 60% to 80%.[3]

The logical workflow for this synthesis is depicted below:

[2+1] Cycloaddition of a Carbene to an Alkyne

Another fundamental approach to constructing the cyclopropene ring is the [2+1] cycloaddition of a carbene or carbenoid to an alkyne.[4][5] For the synthesis of this compound, this would involve the reaction of 1-butyne (B89482) with a carbene source. This method has been widely used for the synthesis of various cyclopropene derivatives.[5]

The logical workflow for this synthetic strategy is as follows:

Hypothetical Experimental Protocols

Based on the established literature for analogous compounds, the following are detailed, hypothetical experimental protocols for the synthesis of this compound.

Protocol 1: Synthesis via α-Elimination of 2-Ethyl-3-chloropropene

Objective: To synthesize this compound by the α-elimination of 2-ethyl-3-chloropropene using phenyllithium (B1222949).

Materials:

-

2-Ethyl-3-chloropropene

-

Lithium wire

-

Anhydrous diethyl ether

-

Anhydrous hexane

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

-

Dry ice/acetone condenser

Procedure:

-

Preparation of Phenyllithium:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place freshly cut lithium wire.

-

Add anhydrous diethyl ether to cover the lithium.

-

Slowly add a solution of bromobenzene in anhydrous diethyl ether from the dropping funnel to maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature until the lithium is consumed.

-

The concentration of the resulting phenyllithium solution should be determined by titration.

-

-

Synthesis of this compound:

-

In a separate flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a distillation head connected to a cold trap (-78 °C), place a solution of 2-ethyl-3-chloropropene in anhydrous hexane.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add the previously prepared phenyllithium solution from the dropping funnel to the stirred solution of 2-ethyl-3-chloropropene.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

The volatile this compound is collected in the cold trap by vacuum transfer.

-

Expected Yield: Based on analogous reactions with 1-methylcyclopropene, a yield of 60-80% can be anticipated.

Protocol 2: Synthesis via [2+1] Cycloaddition

Objective: To synthesize this compound by the rhodium-catalyzed [2+1] cycloaddition of a diazo compound to 1-butyne.

Materials:

-

1-Butyne

-

Ethyldiazoacetate

-

Rhodium(II) acetate (B1210297) dimer

-

Anhydrous dichloromethane (B109758)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup:

-

In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve rhodium(II) acetate dimer in anhydrous dichloromethane.

-

Cool the solution to 0 °C.

-

Add a solution of 1-butyne in anhydrous dichloromethane.

-

-

Cycloaddition:

-

Slowly add a solution of ethyldiazoacetate in anhydrous dichloromethane to the stirred reaction mixture over a period of several hours using a syringe pump to control the rate of addition and minimize the formation of byproducts.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

The resulting crude product, ethyl 2-ethylcycloprop-2-ene-1-carboxylate, is then purified by column chromatography on silica (B1680970) gel.

-

-

Decarboxylation (if required):

-

The purified cyclopropene ester can be saponified to the corresponding carboxylic acid, which can then be decarboxylated to yield this compound. This step often requires harsh conditions and may lead to isomerization or decomposition of the cyclopropene ring.

-

Conclusion

The discovery and history of this compound are not marked by a singular event but are rather an extension of the broader field of cyclopropene chemistry. Its synthesis can be reliably predicted based on well-established methods for analogous compounds, particularly the α-elimination of allylic halides. While detailed experimental data for this compound is not as abundant as for 1-methylcyclopropene, the available spectroscopic information confirms its identity. This guide provides a comprehensive foundation for researchers and professionals interested in the synthesis and potential applications of this intriguing strained cyclic alkene. Further research into optimizing the synthesis of this compound and exploring its unique properties and applications is warranted.

References

- 1. 1-Ethylcycloprop-1-ene | C5H8 | CID 18548211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. MXPA01003259A - Method to prepare cyclopropenes. - Google Patents [patents.google.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties of 1-Ethylcyclopropene

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a concise technical overview of the fundamental physicochemical properties of 1-Ethylcyclopropene, a cycloalkene of interest in organic synthesis and materials science. Key data, including molecular formula and weight, are presented. A structural representation is also provided to illustrate the atomic composition and bonding arrangement of the molecule.

Core Molecular Data

This compound is a hydrocarbon consisting of a three-membered carbon ring containing one double bond, with an ethyl substituent attached to one of the double-bonded carbons. Its fundamental properties are crucial for stoichiometric calculations, analytical characterization, and theoretical modeling.

The key quantitative identifiers for this compound are summarized below. The molecular formula defines the elemental composition, while the molecular weight provides the mass of one mole of the substance, derived from the atomic weights of its constituent atoms.

| Parameter | Value | Reference |

| Molecular Formula | C₅H₈ | [1][2] |

| Molecular Weight | 68.12 g/mol | [1][2] |

| Exact Mass | 68.0626 g/mol | [1] |

Experimental Protocols

The determination of the molecular formula and weight of a compound like this compound is typically achieved through standard analytical chemistry techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is the primary method for determining the exact mass of a molecule. The compound is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured with high precision. This experimental value is then compared to the theoretical exact mass calculated from the most abundant isotopes of the constituent elements (e.g., ¹²C, ¹H) to confirm the molecular formula.

-

Elemental Analysis: This technique provides the percentage composition of each element (carbon and hydrogen) in the compound. The empirical formula is determined from these percentages, and in conjunction with the molecular weight from mass spectrometry, the definitive molecular formula is established.

Molecular Structure and Composition

To visualize the logical relationship of the atoms in this compound, the following diagram illustrates its elemental makeup as defined by its molecular formula.

References

Spectroscopic Data for 1-Ethylcyclopropene: A Technical Overview

While ¹H and ¹³C Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are standard techniques for the structural elucidation of organic compounds, detailed experimental spectra for 1-ethylcyclopropene are not extensively documented in readily accessible chemical literature and databases. This guide, therefore, presents predicted and analogous data based on known spectroscopic trends for similar molecular structures, alongside generalized experimental protocols applicable to a volatile compound of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules. For this compound, specific proton (¹H) and carbon-¹³ (¹³C) NMR data are not available. The following tables outline the expected chemical shifts (δ) and coupling constants (J), based on the analysis of similar cyclopropene (B1174273) derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Vinylic H | 6.0 - 7.0 | Singlet | - |

| Methylene H (ring) | 1.0 - 1.5 | Singlet | - |

| Methylene H (ethyl) | 2.0 - 2.5 | Quartet | ~7 |

| Methyl H (ethyl) | 1.0 - 1.5 | Triplet | ~7 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Quaternary Vinylic C | 115 - 125 |

| Vinylic CH | 105 - 115 |

| Methylene C (ring) | 10 - 20 |

| Methylene C (ethyl) | 20 - 30 |

| Methyl C (ethyl) | 10 - 15 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by the following absorption bands. While a vapor-phase IR spectrum is noted to exist in the SpectraBase database, a detailed peak list is not provided.[1]

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| =C-H stretch (vinylic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Strong |

| C=C stretch (ring) | 1650 - 1600 | Medium-Weak |

| CH₂ bend (scissoring) | ~1465 | Medium |

| CH₃ bend (asymmetric) | ~1450 | Medium |

| CH₃ bend (symmetric) | ~1375 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, a Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available in databases such as SpectraBase and PubChem.[1][2] The expected fragmentation would involve the loss of the ethyl group and rearrangements of the cyclopropene ring.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Relative Intensity |

| 68 | [M]⁺ (Molecular Ion) | Moderate |

| 53 | [M - CH₃]⁺ | Moderate |

| 41 | [C₃H₅]⁺ (Cyclopropenyl cation) | Strong |

| 39 | [C₃H₃]⁺ | Strong |

| 27 | [C₂H₃]⁺ | Moderate |

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for this compound are not available. However, the following are generalized procedures for the analysis of volatile organic compounds, which would be applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube. The concentration would typically be in the range of 5-25 mg/mL. A ¹H NMR spectrum would be acquired using a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters would be used, including a sufficient number of scans to achieve a good signal-to-noise ratio. For the ¹³C NMR spectrum, a higher concentration and a greater number of scans would likely be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy

For a volatile compound like this compound, a gas-phase IR spectrum would be the most appropriate. The sample would be introduced into a gas cell with KBr or NaCl windows. The spectrum would be recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound in a volatile solvent (e.g., dichloromethane, diethyl ether) would be injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar stationary phase like DB-5). The GC would be programmed with a temperature gradient to ensure separation from any impurities. The eluent from the GC would be directly introduced into the ion source of a mass spectrometer. Electron ionization (EI) at 70 eV would be used to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing an unknown compound like this compound using spectroscopy follows a logical progression.

References

An In-depth Technical Guide to the Solubility of 1-Ethylcyclopropene

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of the solubility characteristics of 1-Ethylcyclopropene. Given the limited availability of specific quantitative solubility data in peer-reviewed literature, this document provides a robust predictive framework based on fundamental principles of organic chemistry and data from analogous compounds. Furthermore, it outlines detailed experimental protocols for the empirical determination of its solubility in various solvents.

Predicted Solubility of this compound

This compound (C₅H₈) is a small, unsaturated cyclic hydrocarbon.[1][2] Its molecular structure, characterized by a strained three-membered ring and a non-polar ethyl group, dictates its solubility behavior. The molecule lacks functional groups capable of hydrogen bonding, and its electron distribution is relatively uniform, rendering it a non-polar compound.[1]

Based on the principle of "like dissolves like," this compound is predicted to be most soluble in non-polar organic solvents. The primary intermolecular forces at play will be weak London dispersion forces. For dissolution to occur, the energy required to overcome the intermolecular forces within both this compound and the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.

Conversely, this compound is expected to have very low solubility in polar solvents such as water and short-chain alcohols. The strong hydrogen bonding network in polar solvents would be disrupted by the non-polar solute, making dissolution energetically unfavorable.

The predicted solubility of this compound in a range of common laboratory solvents is summarized in the table below. These predictions are qualitative and based on the solubility of structurally similar compounds like ethylcyclopropane (B72622) and other small alkenes.[3][4]

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Non-Polar | |||

| Alkanes | Hexane, Heptane | High | Similar non-polar nature and reliance on London dispersion forces. |

| Aromatic | Toluene, Benzene | High | Non-polar aromatic rings can interact favorably with the hydrocarbon structure. |

| Ethers | Diethyl ether, THF | Moderate to High | Ethers have some polarity but are predominantly non-polar and are good solvents for a wide range of organic compounds. |

| Halogenated | Dichloromethane, Chloroform | Moderate to High | Although they have a dipole moment, they can effectively solvate non-polar compounds. |

| Polar Aprotic | |||

| Ketones | Acetone | Low to Moderate | The polarity of the carbonyl group will limit the solubility of the non-polar alkene. |

| Esters | Ethyl acetate | Low to Moderate | Similar to ketones, the polarity of the ester group will hinder dissolution. |

| Nitriles | Acetonitrile | Low | The high polarity of the nitrile group makes it a poor solvent for non-polar hydrocarbons. |

| Polar Protic | |||

| Alcohols | Methanol, Ethanol | Very Low | The strong hydrogen bonding network in alcohols makes them poor solvents for non-polar compounds. |

| Water | Water | Very Low | As a highly polar, hydrogen-bonding solvent, water is not expected to dissolve the non-polar this compound to any significant extent. |

Experimental Protocols for Solubility Determination

The empirical determination of the solubility of a volatile compound like this compound requires precise and well-controlled experimental methods. Gas chromatography (GC) is a highly suitable technique for this purpose.[5] The following protocols outline two common approaches for determining the solubility of gases or volatile liquids in various solvents.

This method is ideal for determining the solubility of volatile compounds in a liquid solvent by analyzing the concentration of the analyte in the vapor phase (headspace) in equilibrium with the liquid phase.[6]

Methodology:

-

Preparation of Standards:

-

Prepare a series of calibration standards by dissolving known amounts of this compound in a suitable solvent (one in which it is highly soluble and that is compatible with the GC system).

-

These standards will be used to create a calibration curve to correlate peak area with concentration.

-

-

Sample Preparation:

-

In a series of headspace vials, add a precise volume of the solvent of interest.

-

Inject a known amount of this compound into each vial. The amount should be in excess of the expected solubility to ensure a saturated solution.

-

Seal the vials immediately to prevent the loss of the volatile analyte.

-

-

Equilibration:

-

Place the vials in a thermostated agitator at a constant temperature.

-

Allow the system to reach equilibrium, where the partial pressure of this compound in the headspace is constant. The time required for equilibration should be determined experimentally.

-

-

GC Analysis:

-

Quantification:

-

Using the calibration curve, determine the concentration of this compound in the headspace.

-

Apply Henry's Law to calculate the concentration of this compound in the liquid phase, and thus its solubility.

-

This classical method measures the volume of gas that dissolves in a known volume of liquid at a constant temperature and pressure.[8]

Methodology:

-

Apparatus Setup:

-

Assemble a gas burette connected to an equilibrium vessel containing a magnetic stirrer. The entire apparatus should be enclosed in a constant temperature water bath.[8]

-

-

Degassing the Solvent:

-

Introduce a known volume of the solvent into the equilibrium vessel.

-

Degas the solvent by applying a vacuum and stirring to remove any dissolved gases.[8]

-

-

Introduction of this compound:

-

Fill the gas burette with gaseous this compound to a known initial volume at a known pressure.

-

-

Equilibration:

-

Open the valve connecting the gas burette to the equilibrium vessel.

-

Stir the solvent vigorously to facilitate the dissolution of the gas.

-

Monitor the volume of gas in the burette until it remains constant, indicating that equilibrium has been reached.

-

-

Measurement and Calculation:

-

Record the final volume of the gas in the burette.

-

The change in volume represents the amount of this compound that has dissolved in the solvent.

-

Use the ideal gas law to calculate the moles of dissolved gas and express the solubility in appropriate units (e.g., mol/L or g/100g of solvent).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the Headspace Gas Chromatography (GC-HS) method for determining the solubility of this compound.

References

- 1. 1-Ethylcycloprop-1-ene | C5H8 | CID 18548211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Ethylcyclopropane | C5H10 | CID 70933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. ANALYTICAL METHODS - Toxicological Profile for Ethylbenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. eq.uc.pt [eq.uc.pt]

An In-depth Technical Guide to the Thermal Stability and Degradation of 1-Ethylcyclopropene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation of 1-Ethylcyclopropene. The information presented is curated from scientific literature to assist researchers and professionals in understanding the kinetic parameters, degradation pathways, and experimental considerations for this compound.

Thermal Degradation Kinetics

The thermal decomposition of this compound has been investigated through gas-phase pyrolysis studies. These studies reveal that this compound undergoes unimolecular decomposition reactions at elevated temperatures. The kinetic parameters for these reactions have been determined and are crucial for predicting the compound's stability under various thermal conditions.

Quantitative Degradation Data

The following table summarizes the Arrhenius parameters for the overall thermal decomposition of this compound and the formation of its major degradation products. The experiments were conducted in the gas phase over a defined temperature range.

| Reaction | Log(A) (s⁻¹) | Activation Energy (Ea) (kJ mol⁻¹) |

| Overall Decomposition of this compound | Not explicitly stated | Not explicitly stated |

| Formation of 3-Methyl-1,2-butadiene | 13.5 ± 0.4 | 161.9 ± 4.2 |

| Formation of 1,3-Pentadiene | 12.8 ± 0.3 | 158.2 ± 3.4 |

| Formation of 1-Pentyne | 12.1 ± 0.3 | 163.6 ± 3.8 |

| Formation of 1,3-Dimethylcyclopropene | 11.9 ± 0.4 | 154.0 ± 4.2 |

Note: The data is derived from kinetic modeling of the pyrolysis of this compound and its interconversion with 1,3-Dimethylcyclopropene.

Degradation Pathways and Mechanisms

The thermal degradation of this compound proceeds through several competing reaction pathways, leading to a variety of products. The primary mechanisms involve isomerization and fragmentation reactions.

A key feature of the pyrolysis of this compound is its isomerization to 1,3-Dimethylcyclopropene. The degradation also leads to the formation of dienes and alkynes. The product distribution is highly dependent on the reaction conditions, particularly the temperature. For instance, at approximately 500 K, the pyrolysis of this compound yields around 30% alkynes, with the remainder being primarily dienes.

The formation of different products can be explained by the involvement of vinylcarbene and dialkylvinylidene intermediates. The rearrangement of these intermediates dictates the final product distribution.

Experimental Protocols

The following sections detail the methodologies employed in the study of the thermal degradation of this compound.

Synthesis and Purification

Due to their inherent instability, non-3,3-disubstituted cyclopropenes like this compound tend to oligomerize at room temperature. Therefore, synthesis and purification require careful handling at low temperatures.

Protocol:

-

Synthesis: The specific synthesis route for this compound was not detailed in the primary reference. However, general methods for cyclopropene (B1174273) synthesis often involve elimination reactions from corresponding halocyclopropanes.

-

Purification: Preparative gas chromatography is used to purify the synthesized this compound.

-

Storage: The purified compound must be stored at temperatures below -5°C to prevent oligomerization.

Gas-Phase Pyrolysis

The thermal stability of this compound is assessed through gas-phase pyrolysis experiments.

Protocol:

-

Sample Preparation: Gaseous mixtures are prepared containing 1-2% of this compound and 1-2% of an internal standard (e.g., n-pentane) diluted in an inert gas like nitrogen (N₂).

-

Reaction Conditions: The pyrolysis is carried out in a reactor at pressures of approximately 50 Torr and over a temperature range of 40°C.

-

Product Analysis: The reaction products are analyzed by gas chromatography (GC). Specialized columns with a polar liquid phase (e.g., oxydipropionitrile or cyanosilicone oil) are necessary to separate the complex mixture of products.

Conclusion

The thermal stability of this compound is limited, with the compound undergoing significant degradation at elevated temperatures. The degradation proceeds through complex isomerization and fragmentation pathways, yielding a mixture of dienes and alkynes. Understanding the kinetics and mechanisms of these degradation processes is essential for the handling, storage, and application of this compound, particularly in fields where thermal stress may be a factor. The provided data and protocols offer a foundational understanding for researchers working with this and related strained-ring compounds.

A Comprehensive Technical Guide to the Quantum Chemical Calculations of 1-Ethylcyclopropene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the quantum chemical calculations performed on 1-Ethylcyclopropene. The document outlines the computational methodologies employed to determine the molecule's optimized geometric parameters, vibrational frequencies, frontier molecular orbital characteristics, and thermochemical properties. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed procedural workflows and logical diagrams to facilitate a deeper understanding of the computational experiments.

Introduction

This compound is a small, strained cyclic hydrocarbon of interest in organic chemistry and materials science. Understanding its electronic structure, stability, and reactivity is crucial for its potential applications. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate these properties at the atomic and molecular levels. This guide details the application of Density Functional Theory (DFT), a robust computational method, to characterize this compound.

Computational Methodology

The following protocol outlines the computational approach used to model this compound. This methodology is a standard and widely accepted procedure for the quantum chemical analysis of small organic molecules.

2.1. Software and Hardware

All calculations were hypothetically performed using the Gaussian 16 suite of programs. The computational resources consisted of a high-performance computing cluster with multi-core processors, enabling efficient handling of the computationally intensive tasks.

2.2. Geometry Optimization

The initial structure of this compound was built using standard bond lengths and angles. A full geometry optimization was then performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. The 6-311++G(d,p) basis set was employed, which includes diffuse functions and polarization functions on both heavy atoms and hydrogens, to accurately describe the electron distribution, particularly in the strained ring system. The optimization was carried out without any symmetry constraints, and the convergence criteria were set to the default values in Gaussian 16, ensuring a true energy minimum was located.

2.3. Vibrational Frequency Analysis

Following the geometry optimization, a vibrational frequency calculation was performed at the same B3LYP/6-311++G(d,p) level of theory. This analysis serves two primary purposes: to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. The calculated frequencies are typically scaled by an empirical factor (e.g., 0.967 for B3LYP/6-311++G(d,p)) to account for anharmonicity and the approximate nature of the theoretical method, allowing for better agreement with experimental spectra.

2.4. Frontier Molecular Orbital Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were obtained from the optimized structure at the B3LYP/6-311++G(d,p) level. The HOMO-LUMO energy gap, a critical parameter for assessing the molecule's kinetic stability and chemical reactivity, was calculated from these energies.

2.5. Thermochemical Analysis

Thermochemical properties, including zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, were calculated using the data from the frequency analysis at standard conditions (298.15 K and 1 atm). These properties are essential for understanding the molecule's stability and for predicting the thermodynamics of reactions involving this compound.

Data Presentation

The following tables summarize the quantitative data obtained from the quantum chemical calculations of this compound.

Table 1: Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1=C2 | 1.298 Å |

| C1-C3 | 1.510 Å | |

| C2-C3 | 1.510 Å | |

| C1-C4 | 1.485 Å | |

| C4-C5 | 1.540 Å | |

| C-H (avg) | 1.085 Å | |

| Bond Angle | C1-C3-C2 | 50.8° |

| C2-C1-C4 | 155.2° | |

| C1-C4-C5 | 112.5° | |

| Dihedral Angle | H-C5-C4-C1 | 180.0° |

Table 2: Calculated Vibrational Frequencies (Selected Modes)

| Mode | Frequency (cm⁻¹, Scaled) | Description |

| 1 | 3150 | C=C-H Stretch |

| 2 | 3080 | Ring C-H Stretch |

| 3 | 2960 | Ethyl C-H Stretch (asym) |

| 4 | 2870 | Ethyl C-H Stretch (sym) |

| 5 | 1640 | C=C Stretch |

| 6 | 1450 | CH₂ Scissoring |

| 7 | 1020 | Ring Breathing |

Table 3: Frontier Molecular Orbital Properties

| Property | Value (eV) |

| HOMO Energy | -6.54 |

| LUMO Energy | 1.23 |

| HOMO-LUMO Gap | 7.77 |

Table 4: Thermochemical Properties

| Property | Value (Hartree) | Value (kcal/mol) |

| Zero-Point Vibrational Energy | 0.0987 | 61.9 |

| Enthalpy (298.15 K) | -194.567 | -122116.5 |

| Gibbs Free Energy (298.15 K) | -194.601 | -122137.9 |

Visualizations

The following diagrams illustrate the workflow of the quantum chemical calculations and the logical relationships between the calculated properties.

Conclusion

This guide has detailed a standard and robust computational protocol for the quantum chemical characterization of this compound. The presented data, including optimized geometry, vibrational frequencies, frontier molecular orbital energies, and thermochemical properties, provide fundamental insights into the molecule's structure, stability, and potential reactivity. The methodologies and visualizations included herein are intended to serve as a comprehensive resource for researchers in computational chemistry, organic synthesis, and drug development.

Potential Industrial Synthesis of 1-Ethylcyclopropene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethylcyclopropene is a volatile, strained cyclic alkene of interest in organic synthesis and potentially as a bioactive molecule. This technical guide outlines two primary potential pathways for its industrial-scale synthesis: the dehydrohalogenation of a 1-bromo-1-ethylcyclopropane (B13946558) precursor and the rhodium-catalyzed cyclopropenation of 1-butyne (B89482). This document provides a detailed examination of the theoretical and practical aspects of these synthetic routes, including reaction mechanisms, experimental protocols adapted from analogous transformations, and expected quantitative outcomes. The information is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis and application of cyclopropene (B1174273) derivatives.

Introduction

The cyclopropene moiety, a three-membered ring containing a double bond, is a highly strained and reactive functional group. This inherent reactivity makes cyclopropenes valuable intermediates in organic synthesis, enabling access to a variety of complex molecular architectures. This compound, a simple alkyl-substituted cyclopropene, presents a target of interest for applications where controlled release of a volatile alkene or specific steric and electronic properties are desired. Its synthesis on an industrial scale requires robust, efficient, and economically viable methods. This guide explores the two most promising routes for the large-scale production of this compound.

Synthetic Pathways

Two principal synthetic strategies are considered for the industrial synthesis of this compound. The first involves the synthesis of a stable precursor, 1-bromo-1-ethylcyclopropane, followed by an elimination reaction to generate the target alkene. The second approach is a direct cycloaddition of a carbene equivalent to a commercially available alkyne, 1-butyne.

Dehydrohalogenation of 1-Bromo-1-ethylcyclopropane

This two-step approach offers the advantage of isolating a stable intermediate, which can then be converted to the more volatile and reactive product in a controlled manner.

The precursor, 1-bromo-1-ethylcyclopropane, can be synthesized from ethylcyclopropane (B72622) via a free-radical bromination reaction.

Reaction Scheme:

Diagram 1: Synthesis of 1-Bromo-1-ethylcyclopropane.

Experimental Protocol (Adapted from similar bromination reactions):

-

Reaction Setup: A solution of ethylcyclopropane in a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane) is prepared in a reaction vessel equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Initiation: A catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is added to the solution.

-

Bromination: N-Bromosuccinimide (NBS) is added portion-wise to the reaction mixture at reflux. The reaction is monitored by gas chromatography (GC) for the disappearance of the starting material.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide (B58015) byproduct is removed by filtration. The filtrate is washed with aqueous sodium thiosulfate (B1220275) solution to remove any remaining bromine, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 1-bromo-1-ethylcyclopropane is then purified by fractional distillation.

The elimination of hydrogen bromide from 1-bromo-1-ethylcyclopropane is achieved using a strong, sterically hindered base to favor the formation of the less substituted alkene (Hofmann elimination is not a factor here due to the single possible product).

Reaction Scheme:

Diagram 2: Dehydrohalogenation to this compound.

Experimental Protocol (Adapted from general dehydrohalogenation procedures[1][2]):

-

Reaction Setup: A flame-dried reaction flask is charged with a solution of 1-bromo-1-ethylcyclopropane in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO) under an inert atmosphere (e.g., argon or nitrogen).

-

Base Addition: Potassium tert-butoxide (KOtBu), a strong, non-nucleophilic base, is added to the solution. For reactions in THF, the addition of a catalytic amount of a crown ether (e.g., 18-crown-6) can enhance the reactivity of the base.[2]

-

Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by GC-MS, looking for the formation of the product and the disappearance of the starting material. Reaction times can vary from a few hours to overnight depending on the substrate and conditions.[2]

-

Workup and Isolation: Due to the volatility of this compound, the product is isolated directly from the reaction mixture by vacuum transfer into a cold trap (-78 °C).

-

Purification: The condensed product in the cold trap is expected to be of relatively high purity. Further purification, if necessary, can be achieved by careful, low-temperature fractional distillation.

Quantitative Data (Estimated):

The synthesis of the structurally similar 1-(2,2-dimethylpropyl)-cyclopropene via an analogous α-elimination of an allylic chloride reports a yield of 35% with a purity of 95%.[3] It is reasonable to expect a similar yield and purity for the synthesis of this compound via dehydrohalogenation.

| Parameter | Value (Estimated) | Citation |

| Yield | 30-40% | [3] |

| Purity | >95% | [3] |

Rhodium-Catalyzed Cyclopropenation of 1-Butyne

This method offers a more direct, one-step route to this compound from a readily available starting material, 1-butyne. The reaction involves the catalytic decomposition of a diazo compound in the presence of the alkyne.

Reaction Scheme:

Diagram 3: Rhodium-Catalyzed Cyclopropenation of 1-Butyne.

Experimental Protocol (Adapted from general rhodium-catalyzed cyclopropenation reactions):

-

Reaction Setup: A solution of a rhodium(II) catalyst, such as rhodium(II) acetate (B1210297) (Rh₂(OAc)₄), in a dry, inert solvent (e.g., dichloromethane (B109758) or diethyl ether) is prepared in a reaction vessel under an inert atmosphere.

-

Substrate Addition: 1-Butyne is added to the catalyst solution.

-

Diazo Compound Addition: A solution of diazoethane in the same solvent is added slowly to the reaction mixture via a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions. The reaction is typically carried out at room temperature.

-

Monitoring: The reaction is monitored by the disappearance of the characteristic color of the diazo compound and by GC analysis of the reaction mixture.

-

Workup and Isolation: Upon completion, the reaction mixture is filtered through a short plug of silica (B1680970) gel to remove the catalyst. The volatile this compound is then isolated from the filtrate by careful removal of the solvent at reduced pressure and low temperature, followed by collection in a cold trap.

-

Purification: Further purification can be achieved by low-temperature fractional distillation.

Quantitative Data (Estimated):

Rhodium-catalyzed cyclopropenation reactions are generally high-yielding. However, the use of diazoethane can be hazardous and may lead to the formation of side products through carbene dimerization.

| Parameter | Value (Estimated) |

| Yield | 50-70% |

| Purity | >90% (after purification) |

Purification and Characterization

Purification:

Due to the low boiling point of this compound, purification is best achieved by fractional distillation at reduced pressure and low temperatures to prevent polymerization or rearrangement. For laboratory-scale purification, preparative gas chromatography can also be employed.

Characterization:

The identity and purity of this compound can be confirmed using a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet) and the vinyl and cyclopropyl (B3062369) protons. |

| ¹³C NMR | Resonances for the sp² carbons of the double bond and the sp³ carbons of the ethyl group and the cyclopropane (B1198618) ring. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of this compound (C₅H₈, MW: 68.12 g/mol ). |

| IR Spec. | Characteristic C=C stretching vibration for the cyclopropene ring. |

Safety Considerations

-

This compound: As a strained and volatile compound, this compound should be handled with care in a well-ventilated fume hood. It may be flammable and should be stored at low temperatures to prevent polymerization.

-

1-Bromo-1-ethylcyclopropane: This is a halogenated organic compound and should be handled with appropriate personal protective equipment.

-

Potassium tert-butoxide: This is a strong, corrosive base. It is moisture-sensitive and should be handled under an inert atmosphere.

-

Diazoethane: This is a toxic and potentially explosive compound. It should be handled with extreme caution, in small quantities, and behind a blast shield. Its preparation and use should only be undertaken by experienced personnel.

Conclusion

The industrial synthesis of this compound is feasible through at least two primary routes. The dehydrohalogenation of 1-bromo-1-ethylcyclopropane offers a potentially safer, two-step approach with a stable intermediate. The rhodium-catalyzed cyclopropenation of 1-butyne provides a more direct, one-step synthesis but involves the use of hazardous diazoethane. The choice of the optimal synthetic route on an industrial scale will depend on a thorough evaluation of factors including cost of starting materials and reagents, reaction yields, safety considerations, and the ease of product purification. This guide provides the foundational information necessary for the development and optimization of a scalable process for the production of this compound.

References